CUSTOM
|
562
|
reaction index
|
NAME
|
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
|
reaction type
|
Name
|
|
Quantity
|
0.0191 mol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.005 L
|
Type
|
solvent
|
Smiles
|
CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.0127 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=N1)S(=O)(=O)C)N
|
Name
|
|
Quantity
|
0.0127 mol
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)N1CCC(CC1)OC2=C(C(=NC=N2)Cl)OC
|
Name
|
|
Quantity
|
0.000508 mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
|
Name
|
|
Quantity
|
0.000254 mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD | 78.45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |